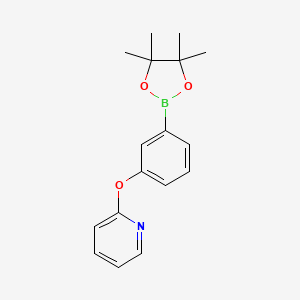![molecular formula C16H17N3O2S B12946156 2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline CAS No. 105256-13-1](/img/structure/B12946156.png)
2-[(1H-Benzimidazole-2-sulfonyl)methyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is a complex organic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their broad range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring . The sulfonyl group can then be introduced via sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide . The final step involves the alkylation of the benzimidazole derivative with N,N-dimethylaniline under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl substituted benzimidazole derivatives: These compounds share the benzimidazole core but have different substituents, leading to variations in their biological activities and applications.
Benzimidazole-based sulfonamides: These compounds have similar sulfonyl groups but differ in their overall structure and reactivity.
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)sulfonyl)methyl)-N,N-dimethylaniline is unique due to its specific combination of the benzimidazole core, sulfonyl group, and N,N-dimethylaniline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
105256-13-1 |
|---|---|
Formule moléculaire |
C16H17N3O2S |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(1H-benzimidazol-2-ylsulfonylmethyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C16H17N3O2S/c1-19(2)15-10-6-3-7-12(15)11-22(20,21)16-17-13-8-4-5-9-14(13)18-16/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
HPKGBFXIYUSCHC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


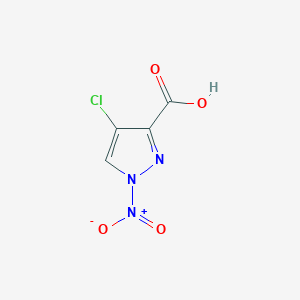
![3-(4-Piperidyl)-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B12946082.png)
![Bicyclo[3.2.2]nonan-1-ylmethanamine](/img/structure/B12946090.png)

![7-methyl-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12946096.png)
![N-[(1H-Benzimidazol-2-yl)carbamothioyl]benzamide](/img/structure/B12946103.png)
![[2,3'-Bithiophen]-5-ylmethanamine](/img/structure/B12946107.png)
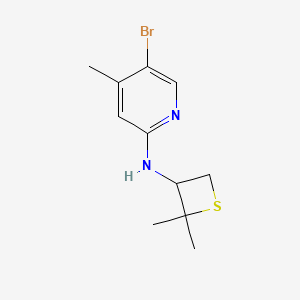
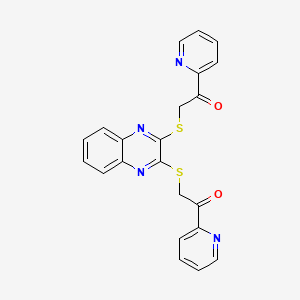
![(2R)-2-[(3S,5R,10S,13S,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12946121.png)
![Sodium 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-sulfonate](/img/structure/B12946123.png)
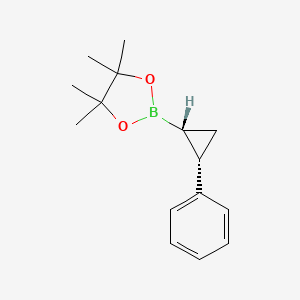
![(1S,2R)-1-((3aR,4R,6R,7aS)-3-Acetyl-6-(adamantan-1-ylthio)-6-(methoxycarbonyl)-2-oxohexahydro-2H-pyrano[3,4-d]oxazol-4-yl)propane-1,2,3-triyl triacetate](/img/structure/B12946148.png)
